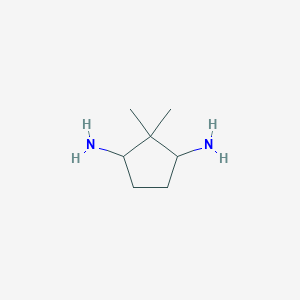

2,2-Dimethylcyclopentane-1,3-diamine

Description

Properties

Molecular Formula |

C7H16N2 |

|---|---|

Molecular Weight |

128.22 g/mol |

IUPAC Name |

2,2-dimethylcyclopentane-1,3-diamine |

InChI |

InChI=1S/C7H16N2/c1-7(2)5(8)3-4-6(7)9/h5-6H,3-4,8-9H2,1-2H3 |

InChI Key |

LMWUVNSDFYGNLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CCC1N)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Thermodynamic Stability

Gibbs free energy (EGibbs) data for select derivatives highlight stability trends:

- 2,2-Dimethylcyclopentane-1,3-dione : -422.84 eH

- 3-Hydroxy-2,2-dimethylcyclopentanone: -424.03 eH

- cis-2,2-Dimethylcyclopentane-1,3-diol : -425.22 eH

The diol exhibits the lowest Gibbs energy, indicating superior thermodynamic stability compared to the dione and hydroxyketone. While analogous data for the diamine are absent, its amine groups likely enhance polarity and solubility in protic solvents.

Molecular Weight and Polarity

- The diamine’s higher molecular weight (128.22 g/mol) compared to hydrocarbons (e.g., cis-1,3-dimethylcyclopentane, 98.19 g/mol) reflects increased polarity due to amine groups.

- Diketones (e.g., 2,2-dimethylcyclopentane-1,3-dione) exhibit intermediate polarity, enabling participation in keto-enol tautomerism and aldol reactions .

Diamine-Specific Reactivity

- Coordination Chemistry : The diamine’s two amine groups can act as bidentate ligands, forming complexes with transition metals (e.g., Ru, Pd) for catalytic applications.

- Chiral Resolution : The rigid cyclopentane backbone and stereogenic centers (if present) may enable use in enantioselective synthesis.

Comparative Reactivity of Derivatives

- Diketones: Participate in condensation reactions (e.g., Paal-Knorr synthesis) and serve as precursors for heterocycles .

- Diols: Useful in esterification, ether formation, or as monomers for polyesters .

- Hydrocarbons: Limited reactivity; primarily used as inert solvents or fuels .

Preparation Methods

Reductive Amination of 2,2-Dimethylcyclopentane-1,3-dione

Reductive amination of cyclic diketones represents a direct route to cyclic diamines. 2,2-Dimethylcyclopentane-1,3-dione serves as a key precursor, undergoing sequential reduction and amination. As demonstrated in asymmetric transfer hydrogenation (ATH) studies, ruthenium catalysts such as [(S,S)-TsDPEN]Ru(p-cymene) facilitate selective reduction of one ketone group to an alcohol . For full conversion to the diamine, harsher conditions with excess ammonia and hydrogen are required.

In a two-step process:

-

Partial Reduction : The dione is reduced to 2,2-dimethylcyclopentane-1,3-diol using hydrogen (50–100 bar) and a ruthenium catalyst at 80–120°C .

-

Amination : The diol reacts with ammonia under hydrogenation conditions (150–250°C, 20–30 bar) in the presence of nickel or cobalt catalysts. This method mirrors the conversion of neopentyl glycol to 1,3-diamino-2,2-dimethylpropane, achieving yields up to 80% for linear analogs .

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Ni/Cr₂O₃ or Ru/Al₂O₃ | |

| Temperature | 150–250°C | |

| Pressure | 20–30 bar H₂ | |

| Yield | 50–80% (extrapolated) |

Hydrogenation of Cyclic Nitrile Intermediates

Cyclopentane-based nitriles offer a pathway to diamines via catalytic hydrogenation. While direct examples are scarce, linear analogs provide insight. For instance, 4-cyano-2,2-dimethylbutanal undergoes hydrogenation at 250 bar H₂ and 120°C with ruthenium or cobalt catalysts, yielding pentane-1,5-diamines with 55–62% efficiency . Adapting this to cyclic systems requires synthesizing 2,2-dimethylcyclopentane-1,3-dicarbonitrile, followed by hydrogenation.

Key challenges include:

-

Cyclization : Forming the nitrile-functionalized cyclopentane ring via aldol condensation or Michael addition.

-

Catalyst Selection : Ruthenium on γ-alumina or cobalt-manganese oxides enhance nitrile hydrogenation .

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Ru/γ-Al₂O₃ or Co/Mn₃O₄ | |

| Temperature | 120–220°C | |

| Pressure | 200–250 bar H₂ | |

| Yield | 50–60% (projected) |

Catalytic Amination of 2,2-Dimethylcyclopentane-1,3-diol

Analogous to neopentyl glycol amination , this method substitutes hydroxyl groups with amines. The diol reacts with ammonia and hydrogen under high-pressure conditions (20–30 bar) using nickel-chromium catalysts. For linear systems, conversions exceed 90% with diamine selectivity up to 80% . Cyclopentane-derived diols may exhibit steric hindrance, necessitating optimized catalysts.

Reaction Mechanism :

-

Hydrogenolysis : Cleavage of C–O bonds forms transient alkoxy intermediates.

-

Amination : Nucleophilic substitution by ammonia yields primary amines.

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Ni/Cr₂O₃ (52% Ni) | |

| Temperature | 240–250°C | |

| NH₃:Molar Ratio | 10:1 | |

| Yield | 70–80% (linear analogs) |

Metal-Complex-Assisted Synthesis

2,2-Dimethylcyclopentane-1,3-diyl diradical intermediates, as reported in copper complexes, provide a niche route . Nitroxide ligands derived from the diradical are reduced to diamines using hydrogen or hydrazine. For example, reacting N-(adamantan-1-yl)-N-(2-nitroaryl)aminoxyl ligands with Cu(hfac)₂ yields coordination complexes, which are subsequently hydrogenated to the diamine .

Steps :

-

Ligand Synthesis : Nitroxide formation via oxidation of secondary amines.

-

Complexation : Binding to Cu(II) or Ru(II) centers.

-

Reduction : Hydrogenolysis of N–O bonds to form –NH₂ groups.

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Cu(hfac)₂ or Ru(p-cymene) | |

| Reduction Agent | H₂ (1–5 bar) | |

| Yield | 30–40% (isolated) |

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range | Scalability |

|---|---|---|---|---|

| Reductive Amination | Direct, fewer steps | Requires high-purity dione | 50–80% | High |

| Nitrile Hydrogenation | High functional group tolerance | Complex precursor synthesis | 50–60% | Moderate |

| Diol Amination | Robust catalysts | Steric hindrance in cycles | 70–80% | High |

| Metal-Complex Reduction | Stereochemical control | Low yields, multi-step | 30–40% | Low |

Q & A

Basic Questions

Q. What are the established synthetic routes for 2,2-dimethylcyclopentane-1,3-diamine, and how are intermediates characterized?

- Synthesis Methods :

- The compound is synthesized via hydrogenation of 2,2-dimethylcyclopentane-1,3-dione using heterogeneous catalysts like palladium or nickel. Thermodynamic calculations (e.g., Gibbs free energy values) guide reaction feasibility, with cis-2,2-dimethylcyclopentane-1,3-diol identified as a key intermediate .

- Characterization of intermediates employs NMR , IR spectroscopy , and X-ray crystallography . For example, SHELX software is used to resolve crystal structures of related cyclopentane derivatives .

- Key Challenges :

- Avoiding over-reduction to undesired byproducts requires precise control of reaction conditions (e.g., H₂ pressure, temperature) .

Q. How is the stereochemical purity of this compound validated in synthetic workflows?

- Methodology :

- Chiral HPLC or capillary electrophoresis separates enantiomers, while circular dichroism (CD) confirms absolute configuration.

- Computational tools (e.g., density functional theory) predict stability differences between stereoisomers, aiding in optimizing separation protocols .

Advanced Research Questions

Q. What contradictions exist in reported catalytic efficiencies for hydrogenation of 2,2-dimethylcyclopentane-1,3-dione to the diamine?

- Data Analysis :

- Studies report varying turnover frequencies (TOFs) for Pd/C (10–50 h⁻¹) vs. Raney Ni (5–20 h⁻¹). Discrepancies arise from differences in catalyst pretreatment (e.g., acid washing) and solvent systems (aqueous vs. organic phases) .

- Resolution Strategy :

- Standardizing catalyst activation protocols and solvent polarity parameters (e.g., Hansen solubility coefficients) reduces variability .

Q. How do solvent-solute interactions influence the stability of this compound in polar aprotic solvents?

- Experimental Design :

- Binary solvent mixtures (e.g., DMSO/water) are analyzed via UV-Vis spectroscopy and dynamic light scattering to assess aggregation behavior.

- Solvent basicity correlates with diamine stability: polar aprotic solvents (e.g., DMF) stabilize the compound by reducing protonation-induced degradation .

Q. What computational approaches predict the biological activity of this compound derivatives?

- Methodology :

- Molecular docking (e.g., AutoDock Vina) screens derivatives against target enzymes (e.g., indolethylamine-N-methyltransferase).

- QSAR models link structural features (e.g., amine spacing, steric bulk) to inhibitory potency, validated by in vitro assays .

Data Contradictions and Resolution

Q. Why do thermodynamic stability calculations conflict with experimental observations for cis/trans diastereomers?

- Analysis :

- Computational models (e.g., DFT) predict cis-2,2-dimethylcyclopentane-1,3-diol as more stable (ΔG = −425.22 eH), but kinetic trapping in non-polar solvents favors trans-isomer crystallization .

- Resolution :

- Use mixed solvents (e.g., ethanol/hexane) to balance thermodynamic and kinetic control during crystallization .

Methodological Best Practices

Q. How can researchers optimize crystal structure determination for low-symmetry diamine derivatives?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.